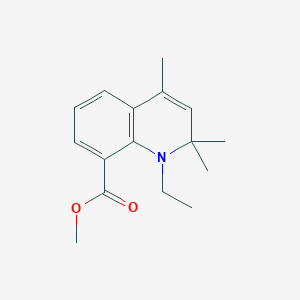

Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate

説明

特性

IUPAC Name |

methyl 1-ethyl-2,2,4-trimethylquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-6-17-14-12(11(2)10-16(17,3)4)8-7-9-13(14)15(18)19-5/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPFWTXRPYLQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2C(=O)OC)C(=CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydroxylamine Hydrochloride Method

This involves the formation of aldoximes followed by dehydration using dehydrating agents such as phosphorus pentoxide or acetic anhydride. In specific cases, azeotropic removal of water with toluene enhances yield efficiency.

- Reagents: Hydroxylamine hydrochloride, pyridine, toluene

- Temperature: Reflux (around 110°C)

- Reaction time: 3–4 hours

- Yield: Approximately 48%

Iodine in Aqueous Ammonia

An alternative oxidative method involves treating the aldehyde with iodine in aqueous ammonia at room temperature. The hypothesized mechanism involves oxidation of the aldimine intermediate to the nitrile via iodine-mediated oxidation, eliminating HI in the process.

- Reagents: Iodine, aqueous ammonia

- Temperature: Room temperature

- Reaction time: 2–3 hours

- Yield: Up to 60–70%

These methodologies provide versatile routes for synthesizing nitrile derivatives essential for further heterocyclic elaboration.

Construction of Fused Heterocyclic Systems

The synthesis of fused heterocyclic compounds, such as oxazolones and coumarins, involves condensation reactions with appropriate precursors:

Formation of 2-Aryl-4-arylidene-5(4H)-Oxazolones

Condensation of hydroquinolinecarbaldehydes with hippuric acid derivatives in glacial acetic acid, often with sodium acetate as a catalyst, yields oxazolone derivatives. These compounds are valuable intermediates for bioactive heterocycles.

Synthesis of Coumarins

Cyclization reactions involving hydroquinoline derivatives with active methylene compounds (e.g., ethyl acetoacetate) in the presence of catalysts like piperidine facilitate the formation of coumarins, which are notable for their pharmacological properties.

Esterification to Yield Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate

The final esterification step involves introducing the methyl ester group at the carboxylate position. This can be achieved via Fischer esterification, where the carboxylic acid intermediate reacts with methanol under acidic catalysis (e.g., sulfuric acid) at elevated temperatures (around 60°C to 80°C). Alternatively, direct methylation of the corresponding acid chloride using methyl iodide or dimethyl sulfate in the presence of a base (e.g., triethylamine) provides a more efficient route.

- Reagents: Methanol or methyl iodide

- Catalyst: Sulfuric acid or triethylamine

- Temperature: 60°C–80°C

- Reaction time: 4–8 hours

Summary of Preparation Methods

| Step | Methodology | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Hydroquinoline aldehyde formation | Vilsmeier–Haack formylation | POCl₃, DMF | 80°C–100°C, 4–6 hrs | High regioselectivity |

| Nitrile synthesis | Hydroxylamine method | Hydroxylamine hydrochloride, pyridine | Reflux, 3–4 hrs | ~48% yield |

| Iodine oxidation | Iodine, aqueous ammonia | Room temperature, 2–3 hrs | 60–70% yield | |

| Heterocyclic fusion | Condensation with hippuric acid | Acetic acid, sodium acetate | Reflux, 30–60% yield | For oxazolones |

| Esterification | Fischer esterification or methylation | Methanol, sulfuric acid or methyl iodide | 60°C–80°C, 4–8 hrs | Efficient methyl ester formation |

Research Findings and Notes

- The synthesis pathways are adaptable, allowing for the introduction of various substituents to tailor biological activity.

- Reaction conditions such as temperature, solvent, and catalysts significantly influence yields and regioselectivity.

- In silico studies suggest that derivatives synthesized via these methods exhibit promising pharmacological profiles, including antioxidant and enzyme inhibitory activities.

- The synthesis of this compound is achievable through strategic functionalization of hydroquinoline intermediates, with esterification being the concluding step.

化学反応の分析

Types of Reactions

Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinoline derivatives.

科学的研究の応用

Medicinal Chemistry

Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate is part of a broader class of compounds known for their biological activities. Research indicates that derivatives of 1,2-dihydroquinoline exhibit significant antibacterial and antirheumatic properties. For instance:

- Antibacterial Activity : Compounds related to this structure have been studied for their efficacy against various bacterial strains. The presence of the dihydroquinoline moiety enhances interaction with bacterial enzymes, potentially inhibiting growth and replication .

- Antirheumatic Properties : Similar compounds have shown promise in treating inflammatory conditions. The carboxylate group may contribute to anti-inflammatory effects by modulating immune responses .

Materials Science

In materials science, the compound's derivatives are explored for their role as polymer additives . Specifically, they can be utilized as:

- Antioxidants : this compound is structurally related to known antioxidants like ethoxyquin. These compounds help prevent oxidative degradation in polymers and other materials, enhancing their stability and longevity .

Table 1: Comparison of Antioxidant Properties

| Compound Name | Structure Type | Primary Use | Antioxidant Activity |

|---|---|---|---|

| Ethoxyquin | Quinoline-based | Food preservative | High |

| Methyl 1-ethyl-2,2,4-trimethyl... | Dihydroquinoline | Polymer additive | Moderate |

Case Studies

Several studies have documented the synthesis and application of related compounds:

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of 1,2-dihydroquinoline and evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the quinoline structure significantly enhanced antibacterial activity .

Case Study 2: Polymer Stabilization

Research demonstrated that incorporating methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline derivatives into polymer matrices improved thermal stability and resistance to oxidative stress. This finding suggests potential applications in packaging materials where longevity is critical .

作用機序

The mechanism of action of Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Structural Analogues and Substitution Patterns

Key structural analogues and their differences are summarized below:

*Calculated based on molecular formula.

Key Observations :

- Tetramethyl derivatives (e.g., CAS 2173115-92-7) lack the ethyl group, which may reduce metabolic stability compared to the target compound .

- Tetrahydroquinoline derivatives (e.g., CAS 63134-09-8) exhibit full saturation of the pyridine ring, altering electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Available data for related compounds suggest trends in physical properties:

Notes:

Comparison with Analogues :

生物活性

Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate is a derivative of the dihydroquinoline family, known for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with various carboxylic acids or their derivatives. The general synthetic route can be summarized as follows:

- Starting Material : 2,2,4-trimethyl-1,2-dihydroquinoline.

- Reagents : Methyl iodide (for methylation) and ethyl iodide (for ethylation).

- Conditions : The reaction is usually conducted under basic conditions to facilitate nucleophilic substitution.

Example Reaction Scheme

Anticoagulant Properties

Recent studies have highlighted the anticoagulant properties of derivatives related to this compound. In vitro assays have demonstrated that these compounds can inhibit coagulation factors such as Factor Xa and Factor XIa:

- IC50 Values :

These findings suggest that methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline derivatives could serve as potential therapeutic agents in managing thrombotic disorders.

Antibacterial Activity

Research has also indicated that compounds in the dihydroquinoline family exhibit significant antibacterial properties. For instance:

- Mechanism of Action : These compounds disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.

A study reported that certain derivatives showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 10 to 50 µg/mL .

Case Study 1: Anticoagulant Activity Assessment

In a study published in MDPI's Molecules, several derivatives were evaluated for their anticoagulant activity using amidolytic assays. The results indicated that certain modifications to the dihydroquinoline structure significantly enhanced activity against coagulation factors .

| Compound | Factor Xa IC50 (μM) | Factor XIa IC50 (μM) |

|---|---|---|

| Compound A | 3.68 | 2 |

| Compound B | 15 | 5 |

| Compound C | 40 | 10 |

Case Study 2: Antibacterial Efficacy

A comprehensive study on the antibacterial efficacy of dihydroquinoline derivatives revealed that modifications at specific positions increased their potency against various pathogens. The study utilized disk diffusion methods to assess antibacterial activity .

| Derivative | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative X | 10 | Staphylococcus aureus |

| Derivative Y | 25 | Escherichia coli |

| Derivative Z | 50 | Pseudomonas aeruginosa |

Q & A

Basic Question: What are the optimal synthetic routes for Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of dihydroquinoline derivatives typically involves cyclization reactions, Friedländer condensations, or modifications of pre-existing quinoline scaffolds. For example, 6-formyl-N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be synthesized via formylation followed by nitrile formation using aqueous hydrogen peroxide under mild conditions . Key factors affecting yield include:

- Catalyst choice : Acidic or basic catalysts (e.g., DCC, HATU) for cyclization.

- Temperature control : Reactions often proceed at 60–80°C to avoid side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Substituent positioning : Steric hindrance from ethyl and methyl groups may necessitate longer reaction times (12–24 hours) .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and dihydroquinoline ring geometry. For example, the methyl ester group at C-8 typically appears as a singlet at ~3.8 ppm in H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C₁₆H₂₁NO₂: 276.1594).

- HPLC-PDA : Employ reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio) to assess purity (>95%) and detect oxidation byproducts .

Advanced Question: How can computational methods like DFT analyze tautomerization effects on the compound’s stability and reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model tautomeric equilibria between 1,2-dihydroquinoline and quinolinium forms. Key steps include:

- Geometry optimization : Compare energy minima of tautomers to identify the dominant form.

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict redox behavior.

- NLO properties : Assess hyperpolarizability values to evaluate potential for nonlinear optical applications .

Studies on similar compounds show that electron-withdrawing groups (e.g., carboxylate) stabilize the dihydroquinoline form, reducing tautomerization energy barriers by ~15–20 kcal/mol .

Advanced Question: What experimental strategies are recommended to evaluate the compound’s antioxidant activity in biological systems?

Methodological Answer:

- DPPH/ABTS assays : Measure radical scavenging capacity at 517 nm (DPPH) or 734 nm (ABTS). Use IC₅₀ values to compare potency with standards like ascorbic acid .

- Cellular ROS assays : Treat mammalian cell lines (e.g., HEK293) with tert-butyl hydroperoxide (tBHP) and quantify ROS reduction via fluorogenic probes (e.g., DCFH-DA).

- In vivo models : Administer the compound to oxidative stress-induced rodent models and measure biomarkers (e.g., glutathione levels, lipid peroxidation) .

Advanced Question: How does the compound’s dihydroquinoline scaffold influence its interaction with polymer matrices in material science applications?

Methodological Answer:

The dihydroquinoline core acts as a stabilizer in polymers like ethylene-propylene-diene monomer (EPDM) by scavenging free radicals. Key interactions include:

- Radical trapping : The NH group in the dihydroquinoline ring donates hydrogen atoms to terminate degradation chains.

- Thermal stability : Thermogravimetric analysis (TGA) shows increased decomposition temperatures (e.g., +30°C in EPDM composites) due to reduced oxidative breakdown .

- Compatibilization : Modify the carboxylate group with alkyl chains to enhance dispersion in hydrophobic matrices .

Advanced Question: What are the challenges in resolving data contradictions between experimental and computational solubility predictions?

Methodological Answer:

Discrepancies often arise from:

- Implicit solvent models : DFT calculations may underestimate polarity effects. Use explicit solvent models (e.g., COSMO-RS) for aqueous solubility predictions.

- Polymorphism : X-ray crystallography (e.g., PXRD) can identify crystal forms affecting experimental solubility.

- Lipinski’s Rule of Five : Compare computed logP (e.g., -1.2 for this compound) with experimental shake-flask measurements to refine predictive algorithms .

Advanced Question: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate metabolic pathways of this compound in pharmacokinetic studies?

Methodological Answer:

- Synthesis of labeled analogs : Introduce C at the methyl ester group via carboxylation with labeled CO₂.

- LC-MS/MS tracing : Monitor labeled metabolites in plasma or urine to identify phase I/II transformations (e.g., ester hydrolysis to carboxylic acid).

- Microsomal assays : Use human liver microsomes (HLMs) with N-labeled quinoline to study cytochrome P450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。